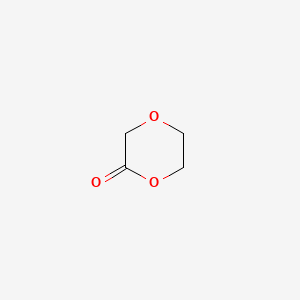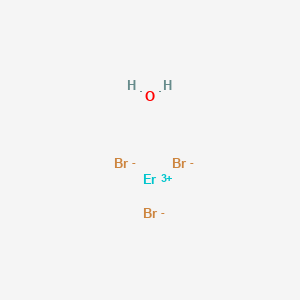
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid is a chemical compound with the molecular formula C15H11Br2NO2 and a molecular weight of 397.07 g/mol . This compound is characterized by the presence of a carbazole moiety substituted with bromine atoms at the 3 and 6 positions, and a propanoic acid group attached to the nitrogen atom of the carbazole ring . It is a solid substance that is typically stored in a sealed, dry environment at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid typically involves the bromination of carbazole followed by the introduction of the propanoic acid group. One common synthetic route is as follows:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce bromine atoms at the 3 and 6 positions.
Formation of Propanoic Acid Derivative: The dibrominated carbazole is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The carbazole moiety can undergo oxidation to form carbazole-3,6-dione derivatives.
Reduction Reactions: The propanoic acid group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Propanol derivatives.
Scientific Research Applications
3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,6-Dibromo-9H-carbazol-9-YL)propanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the propanoic acid group, making it less versatile in certain chemical reactions.
3,6-Dibromo-9-phenylcarbazole: Contains a phenyl group instead of a propanoic acid group, altering its chemical properties and reactivity.
3,6-Dibromo-9-(3-bromopropyl)-9H-carbazole:
Properties
IUPAC Name |
3-(3,6-dibromocarbazol-9-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOBLCSKMUWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2CCC(=O)O)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














